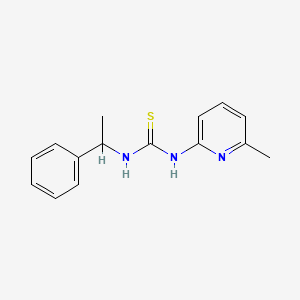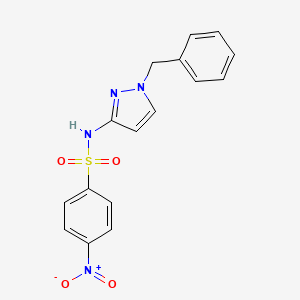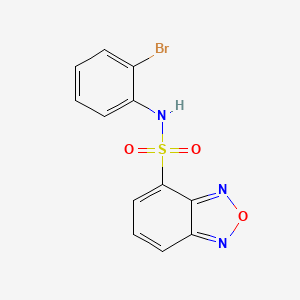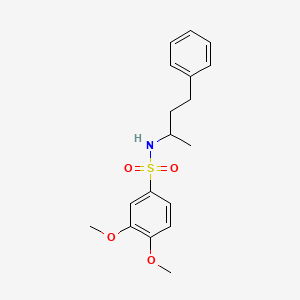
N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea
Overview
Description
N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea, also known as MET, is a chemical compound that has been extensively studied for its potential applications in various fields of science. MET is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been studied for its potential applications in various fields of science, including cancer research, neurobiology, and immunology. In cancer research, N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to inhibit tumor growth and metastasis in various cancer cell lines, including breast cancer, lung cancer, and melanoma. In neurobiology, N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to improve cognitive function and prevent neurodegeneration in animal models of Alzheimer's disease. In immunology, N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.
Mechanism of Action
The mechanism of action of N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In neurobiology, N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Biochemical and Physiological Effects
N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In cancer cells, N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. In neurobiology, N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to increase the levels of BDNF, which is important for neuronal survival and plasticity. In immunology, N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has several advantages for lab experiments, including its high purity and stability, low toxicity, and well-defined mechanism of action. However, its limitations include its poor solubility in water, which can affect its bioavailability, and its limited availability, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for the study of N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea, including the development of more efficient synthesis methods, the optimization of its pharmacokinetics and bioavailability, and the investigation of its potential applications in other fields of science. In cancer research, future studies could focus on the development of N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea-based therapies for specific types of cancer, and the investigation of its potential as a chemopreventive agent. In neurobiology, future studies could focus on the development of N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea-based therapies for neurodegenerative diseases, and the investigation of its potential as a cognitive enhancer. In immunology, future studies could focus on the investigation of the role of N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea in the modulation of the immune response, and the development of N-(6-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea-based therapies for autoimmune diseases.
properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-7-6-10-14(16-11)18-15(19)17-12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBHZCJZMLVKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B4279262.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4279288.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4279295.png)

![2,5-dimethoxy-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4279300.png)
![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4279312.png)
![4-sec-butyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4279318.png)


![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4279352.png)

![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4279363.png)
![2-({[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4279366.png)